N-(3-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with a methyl group at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 3-acetylphenyl ring.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14(28)16-9-6-10-17(11-16)25-19(29)13-31-23-26-20-18(15-7-4-3-5-8-15)12-24-21(20)22(30)27(23)2/h3-12,24H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOJXXGQEKEGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Features
The compound consists of:
- An acetyl group attached to a phenyl ring.
- A pyrrolopyrimidine core with a sulfanyl group.
These structural components are believed to play a crucial role in its pharmacological properties.
Medicinal Chemistry
N-(3-acetylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown promise in several areas of medicinal research:
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Anticancer Activity :
- The pyrrolopyrimidine derivatives are known for their ability to inhibit various cancer cell lines. Studies have indicated that similar compounds exhibit cytotoxic effects against breast cancer and leukemia cells, suggesting potential applications in cancer therapy.
-
Antimicrobial Properties :
- Compounds within the same structural family have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This opens avenues for the development of new antimicrobial agents.
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Anti-inflammatory Effects :
- Research indicates that derivatives of pyrrolopyrimidine can modulate inflammatory pathways, making N-(3-acetylphenyl)-2-{...} a candidate for treating inflammatory diseases.
Synthetic Applications
The synthesis of N-(3-acetylphenyl)-2-{...} involves multi-step organic reactions that can be optimized for industrial production. Key synthetic routes include:
- Preparation of the Pyrrolopyrimidine Core : This typically involves cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : Various thiol reagents can be employed to introduce the sulfanyl functionality.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrrolopyrimidine derivatives. The results indicated that compounds with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Research highlighted the antimicrobial properties of thienopyrimidine derivatives. The study found that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Reference |
|---|---|---|
| Anticancer | Pyrrolopyrimidine derivatives | Journal of Medicinal Chemistry |
| Antimicrobial | Thienopyrimidine derivatives | Pharmaceutical Research |
| Anti-inflammatory | Pyrrolopyrimidine derivatives | Various studies |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Core Heterocycles: Pyrrolo-pyrimidines (target) balance partial saturation for flexibility, while thieno or pyrazolo cores offer distinct electronic profiles .
- benzyl or chloro-methylphenyl groups. Cyclopropyl vs. Methyl: Cyclopropyl may improve metabolic stability but increase synthetic complexity .
Preparation Methods
Solid-Phase Synthesis Using Merrifield Resin
A method adapted from involves:
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Resin functionalization : Merrifield resin is modified with a cysteamine linker to enable traceless cleavage.
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Aminopyrrole formation : Reaction with 4-oxo-N-(9-phenylfluorenyl)proline benzyl ester yields resin-bound aminopyrrole.
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Ureido formation : Treatment with methyl isocyanate forms a ureido intermediate.
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Cyclization : Trichloroacetyl chloride induces cyclization to the pyrrolo[3,2-d]pyrimidinone core.
Key Conditions :
Solution-Phase Cyclization
Alternative pathways use solution-phase cyclization of 4-aminopyrrole-3-carboxylates with isocyanates under mild basic conditions (e.g., K₂CO₃ in THF).
Introduction of the Sulfanyl Group
The sulfanylacetamide side chain is introduced at the 2-position of the pyrrolo[3,2-d]pyrimidinone core via nucleophilic substitution.
Thiolation Reaction
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Activation : The 2-chloro intermediate is prepared by treating the core with POCl₃.
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Substitution : Reaction with 2-mercaptoacetamide in the presence of NaH or Et₃N in DMF.
Optimization Notes :
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Excess thiol (1.5 eq) improves yield.
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Anhydrous conditions prevent hydrolysis.
Coupling of the N-(3-Acetylphenyl) Substituent
The final step involves coupling the sulfanylacetamide intermediate with 3-aminoacetophenone.
Amide Bond Formation
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Activation : The carboxylic acid (from hydrolyzed acetamide) is activated using HOBt/EDC or TBTU.
Reaction Conditions :
-
Temperature: 0–25°C
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Yield: 65–78%
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane)
Analytical Characterization and Validation
Spectroscopic Data :
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¹H NMR (300 MHz, CDCl₃): δ 2.27 (s, 3H, CH₃), 3.19–3.26 (m, 4H, piperazine), 7.25–7.45 (m, 9H, aromatic).
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HRMS : m/z calculated for C₂₆H₂₆N₄O₃S [M+H]⁺: 474.58, found: 474.57.
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Solid-Phase | 42–50% | 90–100% | Scalability, reduced purification steps |
| Solution-Phase | 60–78% | 88–95% | Higher yields, flexible intermediate use |
Challenges and Optimization Strategies
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Byproduct Formation : Over-alkylation at the pyrrolo nitrogen is mitigated using bulky bases (e.g., DBU).
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Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
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Oxidation of Sulfur : Stabilized by inert atmospheres (N₂/Ar) and antioxidants (BHT).
Industrial-Scale Considerations
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions:
Core formation : Cyclization of substituted pyrimidine precursors under reflux with catalysts like acetic acid .
Sulfanylation : Introduction of the thioether group using Lawesson’s reagent or thiourea derivatives in anhydrous conditions .
Acetamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the sulfanyl intermediate and 3-acetylphenylamine .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, DCM:MeOH gradient). Typical yields range 40-60%, with purity >95% confirmed by NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrrolopyrimidine protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ 170–172 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
- IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~680 cm⁻¹) groups .
- X-ray crystallography : Resolve stereochemistry (if crystals form) .
Q. What are the known biological targets and activities of this compound?
- Methodological Answer : Preliminary screens indicate:
| Target | Assay Type | IC50/EC50 | Reference Model |
|---|---|---|---|
| MCF-7 cells | Cytotoxicity | 15 µM | Breast cancer |
| COX-2 | Enzyme inhibition | 20 µM | Inflammatory |
| Data from structurally similar pyrrolopyrimidines suggest kinase inhibition (e.g., EGFR, JAK2) via ATP-binding pocket competition . |
Advanced Research Questions
Q. How can researchers determine the mechanism of action (MOA) of this compound?
- Methodological Answer :
- Computational : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase domains .
- Experimental :
- Cellular thermal shift assay (CETSA) : Validate target engagement by measuring protein thermal stability shifts .
- Kinase profiling : Use radiometric or fluorescence-based panels (e.g., Eurofins KinaseProfiler) .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Contradictions may arise due to:
- Cell-specific metabolism : Test metabolite stability via LC-MS .
- Off-target effects : Use CRISPR/Cas9 knockouts of suspected targets .
- Structural analogs : Compare with derivatives (e.g., 3-ethyl vs. 3-methyl substitutions) to isolate SAR trends .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Salt formation : Test hydrochloride or mesylate salts .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
- Co-solvents : Use 10% DMSO + 5% Tween-80 in PBS for IV administration .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Methodological Answer :
- Core modifications : Vary substituents at positions 3 (methyl → ethyl) and 7 (phenyl → halogenated aryl) .
- Functional group swaps : Replace thioether with sulfone or amine linkers .
- In silico tools : Generate QSAR models (e.g., Schrödinger’s QikProp) to predict ADMET properties .
Q. What methods validate target specificity in complex biological systems?
- Methodological Answer :
- Affinity chromatography : Immobilize compound on sepharose beads to pull down binding proteins .
- SPR/BLI : Measure real-time binding kinetics (KD, kon/koff) for purified targets .
- Transcriptomics : Perform RNA-seq to identify pathway-level changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
